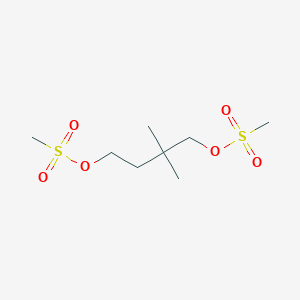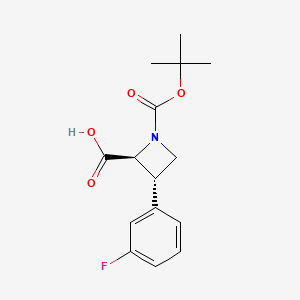
(2S,3S)-1-(tert-Butoxycarbonyl)-3-(3-fluorophenyl)azetidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S)-1-(tert-Butoxycarbonyl)-3-(3-fluorophenyl)azetidine-2-carboxylic acid is a chiral azetidine derivative. Azetidines are four-membered nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their unique structural properties and potential biological activities. The presence of the tert-butoxycarbonyl (Boc) protecting group and the fluorophenyl moiety further enhances its chemical versatility and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-1-(tert-Butoxycarbonyl)-3-(3-fluorophenyl)azetidine-2-carboxylic acid typically involves the following steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors. For instance, starting from a β-amino acid derivative, cyclization can be induced using reagents like triphosgene or phosgene under controlled conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic substitution reactions. A common approach involves the use of a fluorobenzene derivative and a suitable nucleophile.
Protection with Boc Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality. This is typically done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to ensure high yield and purity. Continuous flow chemistry techniques might be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the fluorophenyl group or the azetidine ring, potentially leading to the formation of reduced derivatives.
Substitution: The fluorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxo derivatives, while reduction could produce various reduced forms of the compound.
科学的研究の応用
Chemistry
In chemistry, (2S,3S)-1-(tert-Butoxycarbonyl)-3-(3-fluorophenyl)azetidine-2-carboxylic acid serves as a valuable intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of azetidine derivatives on biological systems. Its chiral nature makes it particularly interesting for studying enantioselective interactions with biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Azetidine derivatives have shown promise in various therapeutic areas, including as antimicrobial and anticancer agents.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a building block for the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (2S,3S)-1-(tert-Butoxycarbonyl)-3-(3-fluorophenyl)azetidine-2-carboxylic acid involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The fluorophenyl group may enhance binding affinity through hydrophobic interactions or hydrogen bonding. The Boc group provides stability, allowing the compound to reach its target site without premature degradation.
類似化合物との比較
Similar Compounds
(2S,3S)-1-(tert-Butoxycarbonyl)-3-phenylazetidine-2-carboxylic acid: Similar structure but lacks the fluorine atom, which may result in different biological activity.
(2S,3S)-1-(tert-Butoxycarbonyl)-3-(4-fluorophenyl)azetidine-2-carboxylic acid: Similar structure with the fluorine atom in a different position, potentially altering its interaction with biological targets.
(2S,3S)-1-(tert-Butoxycarbonyl)-3-(3-chlorophenyl)azetidine-2-carboxylic acid: Similar structure with a chlorine atom instead of fluorine, which may affect its reactivity and biological properties.
Uniqueness
The presence of the fluorophenyl group in (2S,3S)-1-(tert-Butoxycarbonyl)-3-(3-fluorophenyl)azetidine-2-carboxylic acid imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C15H18FNO4 |
|---|---|
分子量 |
295.31 g/mol |
IUPAC名 |
(2S,3S)-3-(3-fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid |
InChI |
InChI=1S/C15H18FNO4/c1-15(2,3)21-14(20)17-8-11(12(17)13(18)19)9-5-4-6-10(16)7-9/h4-7,11-12H,8H2,1-3H3,(H,18,19)/t11-,12+/m1/s1 |
InChIキー |
NADJKAXJDSFKAX-NEPJUHHUSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H]1C(=O)O)C2=CC(=CC=C2)F |
正規SMILES |
CC(C)(C)OC(=O)N1CC(C1C(=O)O)C2=CC(=CC=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B13577734.png)
![4-(3-aminopropoxy)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]butanamide](/img/structure/B13577740.png)



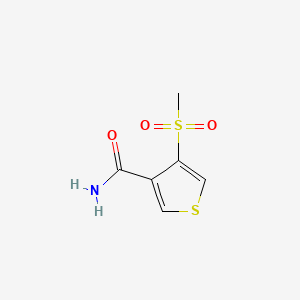
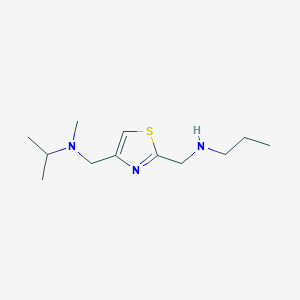
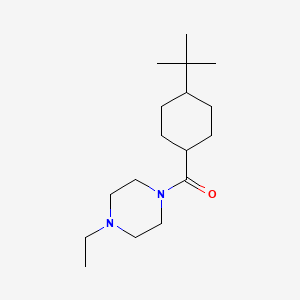
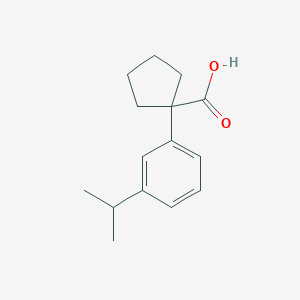

![1-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B13577787.png)
